molecular formula C13H13NOS B8145436 2-{[(R)-4-methylbenzenesulfinyl]methyl}pyridine

2-{[(R)-4-methylbenzenesulfinyl]methyl}pyridine

Cat. No.: B8145436
M. Wt: 231.32 g/mol
InChI Key: FLMKPKKHAAJSED-MRXNPFEDSA-N
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Description

2-{[®-4-methylbenzenesulfinyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a 4-methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[®-4-methylbenzenesulfinyl]methyl}pyridine typically involves the following steps:

    Formation of the Sulfinylmethyl Intermediate: The initial step involves the preparation of the sulfinylmethyl intermediate. This can be achieved by reacting 4-methylbenzenesulfinyl chloride with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the sulfinylmethyl intermediate.

    Coupling with Pyridine: The sulfinylmethyl intermediate is then coupled with pyridine under appropriate conditions. This step often involves the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2-{[®-4-methylbenzenesulfinyl]methyl}pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to improved selectivity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-{[®-4-methylbenzenesulfinyl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-{[®-4-methylbenzenesulfinyl]methyl}pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[®-4-methylbenzenesulfinyl]methyl}pyridine involves its interaction with specific molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridine: A simpler analog with a methyl group instead of the sulfinylmethyl group.

    4-methylbenzenesulfinyl chloride: A precursor used in the synthesis of the target compound.

    Pyridine: The parent compound without any substituents.

Uniqueness

2-{[®-4-methylbenzenesulfinyl]methyl}pyridine is unique due to the presence of both the sulfinylmethyl group and the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[(R)-(4-methylphenyl)sulfinyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-11-5-7-13(8-6-11)16(15)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKPKKHAAJSED-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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